Inolimomab

Graft-versus-host disease Monoclonal antibodies IL-2 receptor antagonist

Inolimomab (also known as B-B10, BT 563, and Leukotac®) is a murine IgG1-kappa monoclonal antibody that specifically targets the alpha chain (CD25) of the human interleukin-2 receptor (IL-2R). By binding to CD25, Inolimomab inhibits IL-2 signaling, thereby preventing the clonal expansion of activated T-cells, a critical driver of acute graft-versus-host disease (aGVHD).

Molecular Formula C10H15NOS
Molecular Weight 0
CAS No. 152981-31-2
Cat. No. B1174857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInolimomab
CAS152981-31-2
Molecular FormulaC10H15NOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inolimomab (CAS 152981-31-2): A Murine Anti-CD25 Monoclonal Antibody for Procurement in Steroid-Refractory Acute GvHD Research


Inolimomab (also known as B-B10, BT 563, and Leukotac®) is a murine IgG1-kappa monoclonal antibody that specifically targets the alpha chain (CD25) of the human interleukin-2 receptor (IL-2R) [1]. By binding to CD25, Inolimomab inhibits IL-2 signaling, thereby preventing the clonal expansion of activated T-cells, a critical driver of acute graft-versus-host disease (aGVHD) [2]. The compound is under investigation primarily for the treatment of steroid-refractory acute GvHD (SR-aGvHD), a severe complication of allogeneic hematopoietic stem cell transplantation (HSCT) for which standard-of-care options are limited [3].

Why Generic Substitution of Inolimomab with Other IL-2R Antagonists is Not Supported by Clinical Evidence


Interleukin-2 receptor antagonists (IL-2RAs) are not interchangeable due to significant differences in their molecular structure, species of origin, and resulting clinical performance. For example, Basiliximab and Daclizumab are chimeric and humanized antibodies, respectively, while Inolimomab is a murine antibody. These differences manifest in varied overall response rates (ORR), complete response rates (CRR), and safety profiles, including infection risk [1]. A direct meta-analysis has demonstrated that the ORR and CRR of Basiliximab and Daclizumab are superior to those of Inolimomab, while Inolimomab treatment is associated with a higher incidence of infection [2]. Therefore, selection between these agents must be based on a clear understanding of their quantifiable differential performance in the specific clinical or research context, rather than on class-level assumptions of similar efficacy and safety.

Quantitative Evidence for Inolimomab Differentiation: A Guide for Scientific Selection


Inolimomab vs. Basiliximab and Daclizumab: Comparative Overall and Complete Response Rates in SR-aGVHD

A 2021 meta-analysis of 31 studies directly compared the efficacy of four IL-2R antagonists in steroid-refractory acute GVHD (SR-aGVHD). The Overall Response Rate (ORR) for Inolimomab was 0.54 (95% CI: 0.39-0.68), which was significantly lower than that for Basiliximab (0.81; 95% CI: 0.74-0.87) and Daclizumab (0.71; 95% CI: 0.56-0.82). Similarly, the Complete Response Rate (CRR) for Inolimomab was 0.30 (95% CI: 0.16-0.51), compared to 0.55 (95% CI: 0.42-0.68) for Basiliximab and 0.42 (95% CI: 0.29-0.56) for Daclizumab [1].

Graft-versus-host disease Monoclonal antibodies IL-2 receptor antagonist

Inolimomab vs. Antithymocyte Globulin (ATG): Long-Term Survival Analysis from a Phase 3 Trial

A randomized, controlled Phase 3 trial (INO-107) compared Inolimomab to antithymocyte globulin (ATG) in 100 adult patients with steroid-refractory aGVHD. Long-term follow-up data over 8.5 years showed that the overall survival rate was 30.6% (n=15/49) in the Inolimomab arm versus 19.6% (10/51) in the ATG arm, representing an absolute difference of 11% and a 43% reduction in the relative risk of death (adjusted HR=0.572; 95% CI: 0.346-0.947; p=0.030) [1].

Graft-versus-host disease Survival analysis Phase 3 clinical trial

Inolimomab vs. ATG: Quantified Advantage in Adverse Event Profile and Infection Risk

Safety data from the Phase 3 INO-107 trial revealed a more favorable profile for Inolimomab compared to ATG. The incidence of treatment-related adverse events (AEs) of all grades was 14% for Inolimomab versus 41% for ATG (p=0.004), a 3-fold reduction. For severe AEs (grade 3 or higher), the incidence was 12% for Inolimomab versus 29% for ATG (p=0.04), a 2.5-fold reduction. Furthermore, fewer viral infections were observed in the Inolimomab arm compared to the ATG arm in the primary analysis [1], and the incidence of life-threatening infections like sepsis (14% vs 24%) and septic shock (4% vs 16%) was notably lower in the Inolimomab group [2].

Safety Adverse events Phase 3 clinical trial

Recommended Research and Application Scenarios for Inolimomab Based on Differentiated Evidence


Investigational Use in SR-aGVHD Clinical Trials Requiring an Anti-CD25 Murine Antibody Comparator

Given its well-documented efficacy and safety profile from Phase 3 trials [1], Inolimomab serves as a critical comparator arm or reference agent in clinical trials evaluating novel therapies for steroid-refractory acute GvHD. Its specific murine origin and distinct response rates (ORR 0.54) compared to humanized or chimeric antibodies like Basiliximab (ORR 0.81) [2] make it an essential tool for understanding the impact of antibody immunogenicity on therapeutic outcomes.

In Vivo and In Vitro Studies of IL-2R Blockade in Murine GvHD and Transplantation Models

As a murine IgG1 antibody, Inolimomab is particularly well-suited for use in syngeneic and allogeneic mouse models of HSCT and GvHD, where it can be administered to deplete or block T-cell activation without the confounding factors of species cross-reactivity or rapid clearance seen with human or humanized antibodies [3]. This allows for precise interrogation of the role of IL-2 signaling in disease pathogenesis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in First-Line GvHD Therapy

The established exposure-effect relationship for Inolimomab, which has been modeled as a two-compartment PK system with a maximum effect model for skin GvHD and a linear model for intestinal/liver GvHD [4], provides a robust framework for preclinical and early clinical research. This quantitative model can be used to optimize dosing regimens and predict responses in specific organ systems, offering a scientific basis for studies that is not available for all investigational agents.

Biomarker and Mechanistic Studies of Steroid Resistance in GvHD

Retrospective analyses have identified specific predictors of response to Inolimomab, such as overall aGVHD grade IV, early initiation of therapy, and severe lymphopenia [5]. These findings position Inolimomab as a valuable probe for studying the mechanisms of steroid resistance and for identifying patient subgroups that may derive benefit from alternative salvage therapies. Procurement of the compound enables detailed correlative science studies to validate and expand upon these clinical observations.

Technical Documentation Hub

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